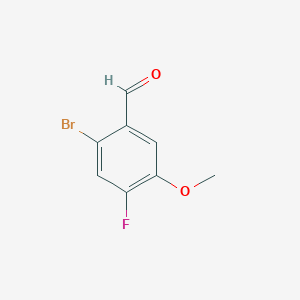
2-溴-4-氟-5-甲氧基苯甲醛
描述
“2-Bromo-4-fluoro-5-methoxybenzaldehyde” is a chemical compound with the empirical formula C8H6BrFO2 . It has a molecular weight of 233.03 .
Synthesis Analysis
The synthesis of “2-Bromo-4-fluoro-5-methoxybenzaldehyde” involves the preparation of 2-fluoro-4-bromobenzaldehyde through metal halogen exchange and formylation with a formyl source at 0 °C .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-fluoro-5-methoxybenzaldehyde” can be represented by the SMILES stringCOc1cc(C=O)c(Br)cc1F . Physical and Chemical Properties Analysis
“2-Bromo-4-fluoro-5-methoxybenzaldehyde” is a solid substance . Its melting point ranges from 100-105 °C .科学研究应用
合成和化学转化
化合物 2-溴-4-氟-5-甲氧基苯甲醛及其类似物在各种合成过程中发挥着重要作用。例如,从 4-溴-2-氟甲苯合成 4-溴-2-甲氧基苯甲酸甲酯涉及多个步骤,包括溴化、水解、氰化、甲氧基化和酯化 (陈炳和,2008)。类似地,通过优化相关卤代苯甲醛的合成,获得了药物发现中间体(如 5-溴-2-甲基氨基-8-甲氧基喹唑啉)的改进合成路线 (K. Nishimura & T. Saitoh,2016)。
生物转化和代谢研究
卤代有机化合物(包括甲氧基苯甲醛的变体)已因其由真菌(如 Bjerkandera adusta)进行的代谢和生物转化而受到研究。这些研究提供了对氯化和溴化甲氧基苯甲醛代谢物的产生的见解,这对于理解真菌生物转化机制非常重要 (H. Beck 等,2000)。
抗氧化活性
已经对卤代香草醛衍生物进行了研究,包括合成 3-氯-4-羟基-5-甲氧基苯甲醛等化合物并评估其抗氧化活性。这些研究对于探索此类化合物的潜在治疗应用至关重要 (Chairul Rijal 等,2022)。
抗癌研究
氟代苯甲醛的合成及其在抗癌化合物中的应用一直备受关注。例如,合成紫杉醇 A-4 的氟代类似物以其在癌症治疗中的潜力而备受关注,突显了此类卤代化合物在药学中的重要性 (N. Lawrence 等,2003)。
晶体结构分析
卤代苯甲醛(如 5-溴-2-羟基苯甲醛)的结构分析提供了分子构象及其在材料科学和药物设计等各个领域的潜在应用的宝贵见解 (Y. Chumakov 等,2014)。
光谱研究
对 5-溴-2-甲氧基苯甲醛等化合物进行的光谱研究有助于了解这些化合物的电子性质、稳定性和反应性。此类研究对于它们在各种科学和工业过程中的应用至关重要 (V. Balachandran 等,2013)。
安全和危害
This compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . In case of contact with eyes or skin, it is advised to wash out immediately with fresh running water .
作用机制
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway, depending on the degree of substitution .
Pharmacokinetics
The compound’s lipophilicity, gi absorption, and bbb permeability have been predicted . These properties can significantly impact the compound’s bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-fluoro-5-methoxybenzaldehyde . These factors can include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active.
生化分析
Biochemical Properties
2-Bromo-4-fluoro-5-methoxybenzaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to inhibit certain cytochrome P450 enzymes, particularly CYP1A2 . This inhibition can affect the metabolism of other compounds processed by these enzymes. Additionally, 2-Bromo-4-fluoro-5-methoxybenzaldehyde may interact with other biomolecules through its aldehyde group, forming Schiff bases with amino groups in proteins, which can alter protein function and stability .
Cellular Effects
2-Bromo-4-fluoro-5-methoxybenzaldehyde influences various cellular processes. It has been shown to affect cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways .
Molecular Mechanism
At the molecular level, 2-Bromo-4-fluoro-5-methoxybenzaldehyde exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding is often facilitated by the aldehyde group, which can form covalent bonds with nucleophilic residues in the enzyme’s active site . Furthermore, the compound can induce conformational changes in proteins, affecting their function. These interactions can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-fluoro-5-methoxybenzaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products may have different biochemical properties and effects on cellular function. Long-term exposure to 2-Bromo-4-fluoro-5-methoxybenzaldehyde in in vitro studies has shown that it can lead to sustained oxidative stress and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-fluoro-5-methoxybenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including liver and kidney damage . These toxic effects are likely due to the compound’s ability to induce oxidative stress and disrupt normal cellular processes. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
2-Bromo-4-fluoro-5-methoxybenzaldehyde is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, particularly CYP1A2 . The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-fluoro-5-methoxybenzaldehyde is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments. The compound’s lipophilicity allows it to cross cell membranes easily, facilitating its distribution throughout the cell .
Subcellular Localization
The subcellular localization of 2-Bromo-4-fluoro-5-methoxybenzaldehyde can influence its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications, which can direct it to specific organelles. The presence of 2-Bromo-4-fluoro-5-methoxybenzaldehyde in the mitochondria, for example, can lead to changes in mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-bromo-4-fluoro-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDUONHFGRRMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865186-62-5 | |
| Record name | 865186-62-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile](/img/structure/B3038363.png)
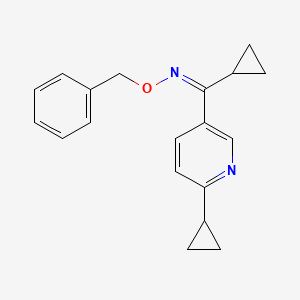
![4-[1,1'-biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B3038367.png)
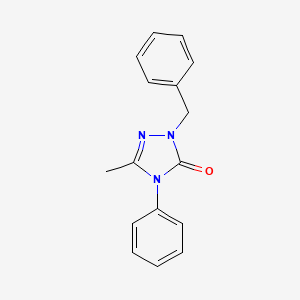
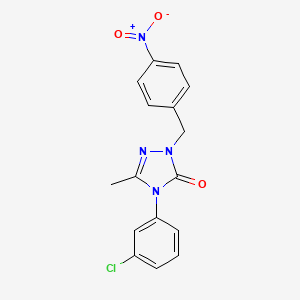
![2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B3038373.png)

![1,4-Dimethoxy-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B3038376.png)
![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038377.png)
![8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B3038379.png)
![3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B3038380.png)
![1-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)tetrahydro-4(1H)-pyridinone](/img/structure/B3038381.png)
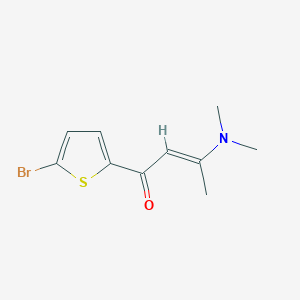
![Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B3038385.png)
